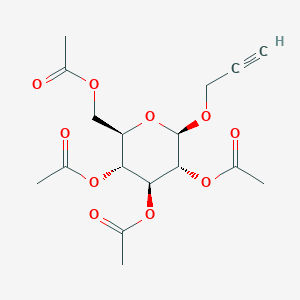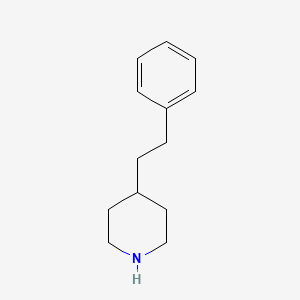
4-Phenethylpiperidine
Overview
Description
4-Phenethylpiperidine is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . It is also known as 4-anilino-N-phenethylpiperidine (4-ANPP), 4-aminophenyl-1-phenethylpiperidine, or despropionyl fentanyl .
Synthesis Analysis
Phenethyl-4-ANPP, a formerly unknown compound, was identified for the first time in a fentanyl powder sample seized in April 2019 . This information provides valuable insight into the employed synthesis routes at the heart of illicit fentanyl manufacture .
Molecular Structure Analysis
4-Phenethylpiperidine has a benzene ring bound to a piperidine ring . The molecular formula is C13H19N .
Chemical Reactions Analysis
4-ANPP is a metabolite of acetyl fentanyl, butyryl fentanyl, furanyl fentanyl . An early study assessing the opioid-like activity of several fentanyl metabolites found that norfentanyl, 4-ANPP, and 4-anilinopiperidine were less potent than either fentanyl or morphine by several orders of magnitude .
Physical And Chemical Properties Analysis
The molecular weight of 4-Phenethylpiperidine is 189.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 3 . The Exact Mass is 189.151749610 g/mol . The Topological Polar Surface Area is 12 Ų . The Heavy Atom Count is 14 .
Scientific Research Applications
Synthesis of Biologically Active Piperidine Derivatives
4-Phenethylpiperidine serves as a key intermediate in the synthesis of various biologically active piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals due to their presence in many classes of drugs and alkaloids . The ability to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones is essential for designing drugs with potential therapeutic effects.
Pharmacological Applications
The piperidine nucleus is a fundamental structure in drug discovery. Derivatives of 4-Phenethylpiperidine have been utilized in a wide range of pharmacological applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . This versatility highlights the compound’s significance in medicinal chemistry.
Anticancer Research
Piperidine derivatives, including those synthesized from 4-Phenethylpiperidine, show promise in anticancer research. They exhibit various pharmacophoric features that are being explored for their efficacy against different types of cancer cells. The exploration of these compounds includes their potential to inhibit cancer cell growth and metastasis .
Neuropharmacology
In neuropharmacology, 4-Phenethylpiperidine derivatives are investigated for their potential to treat neurological disorders. Their applications include research into anti-Alzheimer’s agents, where they may play a role in modulating neurotransmitter activity or preventing neurodegeneration .
Analgesic and Anti-Inflammatory Agents
The derivatives of 4-Phenethylpiperidine are also being studied for their analgesic and anti-inflammatory properties. They could lead to the development of new painkillers and anti-inflammatory drugs that may be more effective or have fewer side effects than current medications .
Antimicrobial and Antifungal Applications
Research into the antimicrobial and antifungal applications of 4-Phenethylpiperidine derivatives is ongoing. These compounds could contribute to the creation of new antibiotics and antifungal medications, addressing the growing concern of antibiotic resistance .
Safety and Hazards
4-Phenethylpiperidine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture . This paper reaffirms the importance of a class‐based scheduling strategy while also arguing for increased research of schedule I controlled substances .
Mechanism of Action
Target of Action
4-Phenethylpiperidine is a chemical compound that serves as the base structure for a variety of opioids . Its primary targets are the µ-opioid receptors (MOR) , which play a crucial role in pain perception and reward.
Mode of Action
The compound interacts with its targets, the µ-opioid receptors, by binding to these receptors and activating them . This activation leads to a series of intracellular events, resulting in the inhibition of pain signals and the production of a euphoric effect.
Biochemical Pathways
The metabolism of 4-Phenethylpiperidine and its analogs can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Result of Action
The molecular and cellular effects of 4-Phenethylpiperidine’s action are primarily related to its interaction with the µ-opioid receptors. Activation of these receptors leads to a decrease in the perception of pain and can produce a euphoric effect . The extent of mor activation caused by 4-phenethylpiperidine is negligible compared to that exerted by fentanyl .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Phenethylpiperidine. For instance, changes in the synthesis routes of related compounds, such as fentanyl, in an attempt to circumvent restrictions on previously used precursors, can result in the formation of 4-Phenethylpiperidine . The presence of this compound in illicit drug preparations may indicate a shift in synthesis routes .
properties
IUPAC Name |
4-(2-phenylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,13-14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTPSTRUUZKFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402127 | |
| Record name | 4-phenethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24152-41-8 | |
| Record name | 4-phenethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-phenylethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol](/img/structure/B1365577.png)
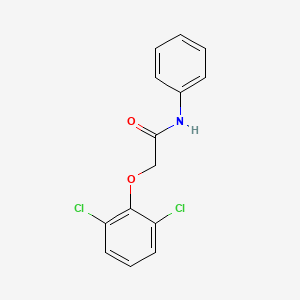

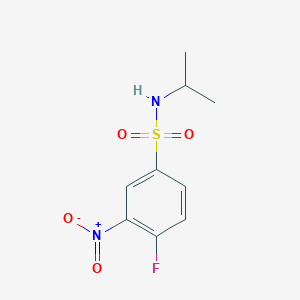
![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-YL]phenol](/img/structure/B1365585.png)

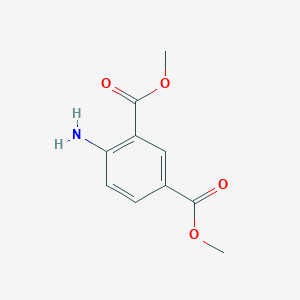

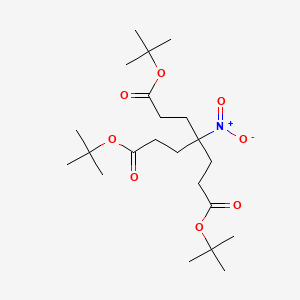
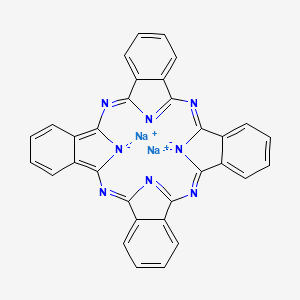
![7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1365597.png)

